molecular formula C19H18N4OS B2509810 N-(2,3-dimethylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide CAS No. 872701-56-9

N-(2,3-dimethylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide

Cat. No. B2509810
CAS RN: 872701-56-9
M. Wt: 350.44
InChI Key: NOJHWZOOIAGLLJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting with basic heterocyclic scaffolds that are further functionalized with various substituents. For example, cyano-5,6-dimethylpyridazin-3-ylthio)-N-(4-substituted-sulfamoyl)phenyl)acetamides were prepared by reacting a pyridazine thione with N-chloroacetylsulfanilamides, followed by cyclization and alkylation steps to yield a range of derivatives with potential antimicrobial activity . These synthetic routes highlight the versatility of the core structures and the ability to introduce different functional groups to modulate the biological activity of the compounds.

Molecular Structure Analysis

The molecular structures of related compounds have been characterized using various spectroscopic techniques and computational methods. For example, the crystal structures of some diamino-pyrimidin-2-yl)sulfanyl acetamides revealed a folded conformation about the methylene carbon atom of the thioacetamide bridge, with the pyrimidine ring inclined to the benzene ring at specific angles, stabilized by intramolecular hydrogen bonds . These structural insights are crucial for understanding the conformational preferences of the molecules and their potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through various reactions, including oxidation. For instance, the oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides with different oxidants led to the formation of multiple products, demonstrating the susceptibility of these molecules to oxidative modifications . These reactions not only provide insights into the reactivity channels of these compounds but also offer pathways to synthesize novel derivatives with potentially enhanced biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively studied. Vibrational spectroscopy has been used to obtain signatures of the molecules, and density functional theory calculations have provided detailed information on the geometric equilibrium and vibrational wavenumbers . The electronic structure and stability of the molecules have been assessed through natural bond orbital analysis, which also revealed the presence of strong hydrogen-bonded interactions . These properties are essential for predicting the behavior of the molecules in different environments and for designing compounds with desired pharmacokinetic profiles.

Scientific Research Applications

Metabolic Transformation in Humans

The biotransformation of compounds structurally related to N-(2,3-dimethylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide has been extensively studied. For instance, the metabolites of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide, a cognitively enhancing agent, were isolated from human urine. The study identified ten metabolites, indicating the compound's extensive metabolism through processes such as hydroxylation and sulfate conjugation (Fujimaki, Hashimoto, Sudo, & Tachizawa, 1990).

Synthesis and Biological Activity

New heterocyclic compounds, including pyridine and pyridazine derivatives containing a sulfonamido moiety, have been synthesized for potential antibacterial applications. These compounds were derived from active methylene compounds reacting with precursors similar to the chemical of interest, showing significant antibacterial activities (Azab, Youssef, & El-Bordany, 2013).

Antiviral and Antimicrobial Applications

The vibrational spectroscopic signatures of N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, a molecule with structural similarities, have been characterized to understand its antiviral activities better. Studies included density functional theory models, natural bond orbital analysis, and in-silico docking, indicating potential inhibition activity against viruses (Jenepha Mary, Pradhan, & James, 2022).

Pharmacological Evaluation

The pharmacological evaluation of compounds structurally related to this compound has revealed significant findings. For instance, a series of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide exhibited antibacterial potential against certain strains, indicating the structural framework's relevance in developing antibacterial agents (Nafeesa et al., 2017).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c1-13-5-3-7-16(14(13)2)21-18(24)12-25-19-9-8-17(22-23-19)15-6-4-10-20-11-15/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJHWZOOIAGLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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